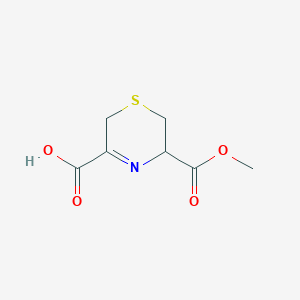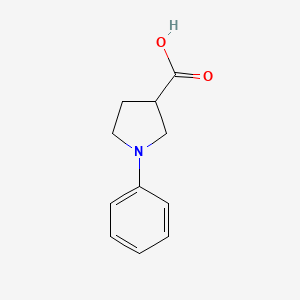
1-Phenylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-Phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13NO2 . It is used in laboratory settings and is categorized under carboxylic acids . The compound has a molecular weight of 191.23 .
Synthesis Analysis
The synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a related compound, has been reported in the literature. The synthesis was characterized using single-crystal X-ray diffraction, FT-IR, ¹HNMR, ¹³CNMR, UV-Visible spectroscopy, and computational methods .
Molecular Structure Analysis
The molecular structure of 1-Phenylpyrrolidine-3-carboxylic acid has been analyzed using various spectroscopic techniques. These include single-crystal X-ray diffraction, FT-IR, ¹HNMR, ¹³CNMR, and UV-Visible spectroscopy .
Aplicaciones Científicas De Investigación
Spectroscopic and Computational Analysis
1-Phenylpyrrolidine-3-carboxylic acid has been studied for its spectroscopic characteristics and computational analysis. Devi et al. (2018) synthesized and characterized 5-oxo-1-phenylpyrrolidine-3-carboxylic acid using various spectroscopic methods and computational approaches. They focused on density functional theory (DFT) to study the structural and thermodynamic parameters, hyperconjugative interactions, and nonlinear optical properties of the compound, indicating its potential as a future material for nonlinear optical (NLO) applications (Devi et al., 2018).
Synthesis and Chemical Properties
Efficient synthesis methods for derivatives of 1-phenylpyrrolidine-3-carboxylic acid are explored due to their importance as building blocks in synthesizing biologically active compounds. Ohigashi et al. (2010) established a practical and efficient synthesis process for a key chiral building block of this compound, demonstrating its relevance in chemical synthesis (Ohigashi et al., 2010).
Applications in Drug Synthesis
The compound's derivatives have been used in synthesizing various biologically active molecules. Črček et al. (2012) prepared a library of pyrimidine-5-carboxamides by a parallel solution-phase approach, showcasing the versatility of 1-phenylpyrrolidine-3-carboxylic acid in drug development (Črček et al., 2012).
Potential in Material Science
Further research by Devi et al. (2018) on a novel derivative of 1-phenylpyrrolidine-3-carboxylic acid, focusing on its structure, spectroscopic properties, and DFT studies, revealed insights into its potential application in material science, particularly in NLO materials (Devi et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFLKIRLUFZCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679689 | |
| Record name | 1-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
933709-26-3 | |
| Record name | 1-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the structural characterization of 1-phenylpyrrolidine-3-carboxylic acid?
A1: 1-Phenylpyrrolidine-3-carboxylic acid and its derivatives have been extensively characterized using various spectroscopic techniques. These include single-crystal X-ray diffraction, Fourier-transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance (1H NMR and 13C NMR), and UV-Vis spectroscopy [, , , ]. These techniques provide valuable information about the compound's structure, bonding, and electronic properties.
Q2: How well do computational models align with experimental findings for this compound?
A2: Researchers have successfully employed computational methods, specifically density functional theory (DFT), to study 1-phenylpyrrolidine-3-carboxylic acid [, , ]. Calculations using the B3LYP functional and 6-31G(d,p) basis set have demonstrated good correlation with experimental results, particularly for spectroscopic data like NMR chemical shifts []. This suggests that computational modeling can be a valuable tool for predicting and understanding the properties of this compound and its derivatives.
Q3: Has the structure-activity relationship (SAR) been investigated for this compound, and what are the key findings?
A3: Yes, research has explored the SAR of 1-phenylpyrrolidine-3-carboxylic acid derivatives, focusing on their antibacterial activity []. Introducing various substituents on the pyrrolidine ring, specifically at the 4-position with substituted methyl groups, has revealed that these modifications can influence the antibacterial potency against both Gram-positive and Gram-negative bacteria []. This suggests that further structural optimization could lead to the development of more potent antibacterial agents.
Q4: Are there any insights into the potential applications of 1-phenylpyrrolidine-3-carboxylic acid derivatives?
A4: Research indicates that 1-phenylpyrrolidine-3-carboxylic acid derivatives hold promise as potential antibacterial agents []. Studies have shown promising activity against clinically relevant bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa []. While more research is needed to fully understand their mechanism of action and potential for clinical use, these early findings suggest that this class of compounds could contribute to addressing the growing threat of antibiotic resistance.
Q5: Has the synthesis of 1-phenylpyrrolidine-3-carboxylic acid been optimized, and are there alternative synthetic routes?
A5: Researchers have developed and optimized procedures for synthesizing 1-phenylpyrrolidine-3-carboxylic acid and its derivatives [, , , ]. One interesting approach involves the use of rhodium(II)-catalyzed reactions of α-diazoamides, where the choice of catalyst ligand significantly influences the reaction pathway and product formation []. For instance, rhodium(II) perfluorocarboxamide catalysts were found to promote the formation of oxindoles through selective aromatic C-H insertion reactions []. This highlights the importance of catalyst design and selection in optimizing synthetic routes for this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



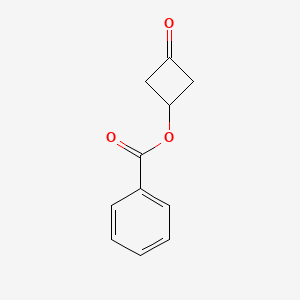

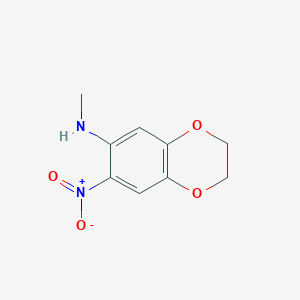
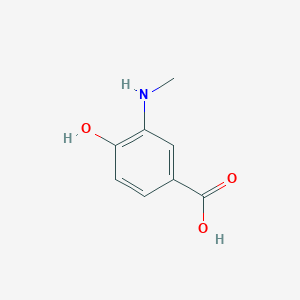
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1391581.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)

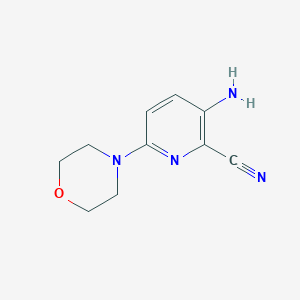
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1391586.png)
![4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1391587.png)


